2,4,5-trifluoro-3-hydroxybenzonitrile
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Overview
Description
2,4,5-trifluoro-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H2F3NO It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,4,5-trifluoro-3-hydroxybenzonitrile involves the reaction of 2,4,5-trifluorobenzonitrile with a hydroxylating agent. The reaction typically occurs under controlled conditions to ensure the selective introduction of the hydroxyl group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trifluoro-3-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,4,5-trifluoro-3-hydroxybenzaldehyde or 2,4,5-trifluoro-3-hydroxybenzoic acid.
Reduction: Formation of 2,4,5-trifluoro-3-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-trifluoro-3-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-trifluoro-3-hydroxybenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trifluorobenzonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,4,5-trifluoro-3-hydroxybenzonitrile: Similar structure but with different fluorine atom positions, leading to different chemical properties.
2,4,6-trifluoro-3-hydroxybenzonitrile: Another isomer with different fluorine atom positions.
Properties
CAS No. |
1260759-28-1 |
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Molecular Formula |
C7H2F3NO |
Molecular Weight |
173.09 g/mol |
IUPAC Name |
2,4,5-trifluoro-3-hydroxybenzonitrile |
InChI |
InChI=1S/C7H2F3NO/c8-4-1-3(2-11)5(9)7(12)6(4)10/h1,12H |
InChI Key |
PRQWZGRNSNHWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)O)F)C#N |
Purity |
95 |
Origin of Product |
United States |
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